molecular formula C26H16FN5OS B11590238 (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11590238
M. Wt: 465.5 g/mol
InChI Key: CWOWDUWOODZJNF-JCMHNJIXSA-N
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Description

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that features a unique combination of pyrazole, thiazole, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics, such as improved stability, reactivity, or mechanical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C26H16FN5OS

Molecular Weight

465.5 g/mol

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H16FN5OS/c27-20-13-11-18(12-14-20)24-28-26-32(30-24)25(33)22(34-26)15-19-16-31(21-9-5-2-6-10-21)29-23(19)17-7-3-1-4-8-17/h1-16H/b22-15-

InChI Key

CWOWDUWOODZJNF-JCMHNJIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C6=CC=CC=C6

Origin of Product

United States

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